2,2-Dimethoxyethyl butyrate

Description

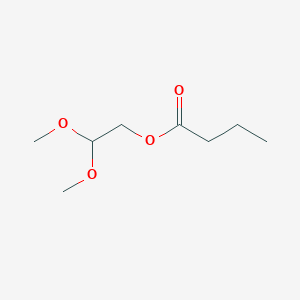

2,2-Dimethoxyethyl butyrate is an ester derivative characterized by a butyrate moiety esterified with a 2,2-dimethoxyethyl group.

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,2-dimethoxyethyl butanoate |

InChI |

InChI=1S/C8H16O4/c1-4-5-7(9)12-6-8(10-2)11-3/h8H,4-6H2,1-3H3 |

InChI Key |

OUIDXHHYBIBYFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 2,2-Dimethoxyethyl Butyrate : Contains a dimethoxyethyl group (CH₃O)₂CH₂CH₂-O-CO-(C₃H₇). The methoxy groups increase polarity, as evidenced by NMR signals for dimethoxyethyl protons at δ 3.46–3.47 ppm (singlet) in related purpurinimide compounds .

- Ethyl 2-Methylbutyrate (FEMA 2443) : A branched-chain ester with an ethyl group and a 2-methylbutyrate moiety. Its structure (C₇H₁₄O₂) includes a tertiary carbon, reducing polarity compared to dimethoxyethyl analogs. NMR data for similar compounds shows triplet signals for ester-linked CH₂ groups (δ 4.55–4.84 ppm) .

- Methyl 2-Methylbutanoate: A smaller ester (C₆H₁₂O₂) with a methyl group and 2-methylbutanoate chain. The absence of methoxy groups results in lower molecular weight (116.16 g/mol) and higher volatility .

- Hexyl 2-Methylbutyrate: A long-chain ester (C₁₁H₂₂O₂) with a hexyl group, leading to higher hydrophobicity. Physical properties include a refractive index of 1.418–1.422 and solubility in ethanol .

Physical and Chemical Properties

Key Observations :

- The dimethoxyethyl group in this compound increases polarity and boiling point compared to alkyl esters.

- Ethyl 2-methylbutyrate’s branched structure enhances volatility, making it suitable for flavoring agents .

- Hexyl 2-methylbutyrate’s long alkyl chain improves lipid solubility, favoring use in fragrances or lubricants .

Reactivity and Stability

- Hydrolysis Sensitivity : The dimethoxyethyl group may slow ester hydrolysis compared to ethyl or methyl esters due to steric hindrance and electron-donating methoxy groups. In contrast, ethyl 2-bromobutyrate () is more reactive due to the bromide substituent .

- Thermal Stability: Methoxy groups could enhance thermal stability via hydrogen bonding, whereas methyl esters (e.g., Methyl 2-methylbutanoate) decompose at lower temperatures .

Research Findings and Data Gaps

- NMR Characterization : The δ 3.46–3.47 ppm singlet in purpurinimides () confirms the distinct electronic environment of dimethoxyethyl protons, critical for structural identification .

- Toxicity and Safety : Data absent for this compound, but related esters (e.g., ethyl 2-methylbutyrate) are Generally Recognized as Safe (GRAS) for food use .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethoxyethyl butyrate to achieve high yield and purity?

- Methodology : Use esterification between 2,2-dimethoxyethanol and butyryl chloride under controlled catalysis (e.g., acid or enzyme-mediated). Monitor reaction progress via gas chromatography (GC) or NMR to optimize stoichiometry and temperature. For solvent selection, prioritize aprotic solvents like dichloromethane to minimize side reactions. Post-synthesis, employ fractional distillation or preparative HPLC for purification .

- Key Parameters : Reaction time (12-24 hrs), temperature (60-80°C), and catalyst loading (1-5 mol% for enzymatic methods).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm ester linkages and dimethoxyethyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected ~190.23 g/mol).

- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1100 cm (C-O-C ether stretch) validate functional groups.

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

- Methodology : Implement quality control protocols using:

- GC-FID : Quantify residual reactants and byproducts.

- Karl Fischer Titration : Monitor water content (<0.1% for stability).

- Chiral HPLC : If stereoisomers are present, ensure enantiomeric purity .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of this compound under varying environmental conditions?

- Methodology :

- DFT Calculations : Model hydrolysis pathways under acidic/basic conditions.

- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.

- Database Tools : Use Reaxys or PubChem to cross-reference degradation products .

Q. How can discrepancies in reported physicochemical properties (e.g., logP, solubility) be resolved?

- Methodology :

- Experimental Replication : Standardize measurement conditions (e.g., OECD guidelines for logP determination).

- Meta-Analysis : Aggregate data from peer-reviewed studies and identify outliers using statistical tools.

- QSAR Models : Predict properties based on structural analogs (e.g., 2-methoxyethyl acetate, logP ≈ 0.5) .

Q. What mechanistic insights explain the compound’s behavior in catalytic systems?

- Methodology :

- Kinetic Studies : Track reaction intermediates via in-situ IR or Raman spectroscopy.

- Isotopic Labeling : Use O-labeled water to study hydrolysis mechanisms.

- Synchrotron Techniques : XAS/XPS to analyze metal-catalyst interactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols :

- PPE : Nitrile gloves, safety goggles, and fume hoods for vapor control.

- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.

- Waste Disposal : Neutralize with aqueous NaOH before disposal .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s toxicity profile be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.